Cas no 420832-20-8 (2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate)

2-Methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound featuring a benzofuran core functionalized with a sulfonamido group and a carboxylate ester. The presence of electron-withdrawing nitro and chloro substituents on the benzenesulfonamide moiety enhances its reactivity, making it a potential intermediate in pharmaceutical or agrochemical synthesis. The 2-methoxyethyl ester group improves solubility in polar organic solvents, facilitating further chemical modifications. This compound’s structural complexity allows for selective functionalization, offering versatility in medicinal chemistry applications. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, particularly in the development of sulfonamide-based bioactive molecules.
2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate structure
420832-20-8 structure
Product Name:2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
CAS No:420832-20-8
MF:C19H17ClN2O8S
MW:468.864883184433
CID:5778972
PubChem ID:2888061
Update Time:2025-05-23

2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EU-0040518
    • 2-METHOXYETHYL 5-(2-CHLORO-5-NITROBENZENESULFONAMIDO)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
    • SR-01000454087
    • ChemDiv1_005991
    • SR-01000454087-1
    • F0808-0189
    • 2-methoxyethyl 5-(2-chloro-5-nitrophenylsulfonamido)-2-methylbenzofuran-3-carboxylate
    • CCG-4150
    • AB00285306-02
    • 2-methoxyethyl 5-[(2-chloro-5-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
    • 420832-20-8
    • AKOS000594455
    • HMS604A07
    • 2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
    • Inchi: 1S/C19H17ClN2O8S/c1-11-18(19(23)29-8-7-28-2)14-9-12(3-6-16(14)30-11)21-31(26,27)17-10-13(22(24)25)4-5-15(17)20/h3-6,9-10,21H,7-8H2,1-2H3
    • InChI Key: NCMRLNBRDPFBFY-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1S(NC1C=CC2=C(C=1)C(C(=O)OCCOC)=C(C)O2)(=O)=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 468.0394144g/mol
  • Monoisotopic Mass: 468.0394144g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 149Ų

2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate Pricemore >>

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2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate Related Literature

Additional information on 2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

Professional Introduction to Compound with CAS No 420832-20-8 and Product Name: 2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate

The compound in question, identified by the CAS number 420832-20-8, is a sophisticated organic molecule with the product name 2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities.

At the core of this compound's structure is a benzofuran scaffold, which is a fused aromatic system consisting of a benzene ring and a furan ring. This particular arrangement imparts distinct electronic and steric properties, making it a versatile platform for further functionalization. The presence of an ester group at the 3-position of the benzofuran ring and a sulfonamido moiety at the 5-position of the benzene ring enhances its reactivity and potential interactions with biological targets.

The 2-methoxyethyl substituent at the 2-position of the benzofuran ring introduces a polar, hydrophilic group that can influence solubility and metabolic stability. This modification is particularly important in drug design, as it can affect how the compound behaves in biological systems. Additionally, the 2-chloro-5-nitrobenzenesulfonamido part of the molecule adds another layer of complexity, with both chloro and nitro groups capable of participating in various chemical reactions and interactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that molecules containing benzofuran derivatives exhibit potential therapeutic effects in various disease models. For instance, modifications at the 3-position of the benzofuran ring have been linked to anti-inflammatory and analgesic properties, while sulfonamido groups are often associated with antimicrobial and antiviral activities.

The sulfonamido group in this compound is particularly noteworthy, as it has been widely studied for its role in drug development. Sulfonamides are known for their ability to interact with enzymes and receptors, making them valuable candidates for therapeutic agents. The specific arrangement of atoms in this compound's sulfonamido moiety may contribute to its binding affinity for certain biological targets, which could be exploited for therapeutic purposes.

Moreover, the nitro group present in the aromatic ring can undergo reduction to form an amine, which can open up further avenues for chemical modification. This reactivity allows chemists to tailor the compound's properties for specific applications. For example, nitroaromatic compounds have been explored for their potential in chemotherapy due to their ability to generate reactive oxygen species that can damage cancer cells.

The ester group at the 3-position of the benzofuran ring also plays a crucial role in determining the compound's behavior. Ester functionalities are known to be susceptible to hydrolysis, which can affect both pharmacokinetics and metabolic pathways. Understanding these transformations is essential for optimizing drug candidates and ensuring their efficacy in vivo.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for medicinal applications. The benzofuran scaffold, with its rich history in drug discovery, continues to be a focal point for research. The structural features of this compound highlight its potential as a lead molecule for further development. By leveraging computational methods and synthetic strategies, researchers can explore analogs that may exhibit enhanced potency or reduced toxicity.

The synthesis of such complex molecules requires meticulous planning and execution. Advanced synthetic techniques allow chemists to construct intricate structures with high precision. The use of protecting groups ensures that reactive sites are selectively modified without unintended side reactions. These methodologies are critical for achieving the desired molecular architecture and ensuring that the final product meets pharmaceutical standards.

Once synthesized, these compounds undergo rigorous testing to evaluate their biological activity. In vitro assays are performed to assess interactions with enzymes, receptors, and other cellular components. These studies provide valuable insights into how the molecule might behave in a biological system. Positive findings often lead to further investigation through preclinical studies, where efficacy and safety profiles are evaluated in animal models.

The integration of machine learning and artificial intelligence has revolutionized drug discovery by enabling rapid screening of large libraries of compounds. These technologies can predict biological activity based on structural features, significantly reducing the time and resources required for hit identification. As such tools continue to evolve, they will play an increasingly important role in identifying promising candidates like this one for further development.

In conclusion, 2-methoxyethyl 5-(2-chloro-5-nitrobenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate (CAS No 420832-20-8) represents a fascinating example of how structural complexity can yield compounds with potential therapeutic value. Its unique combination of functional groups makes it a compelling candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to grow, compounds like this one hold promise for addressing unmet medical needs through innovative drug development strategies.

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